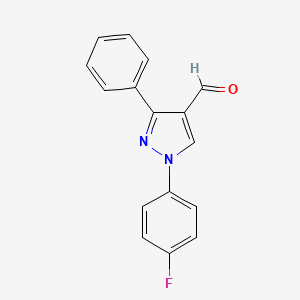

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde

描述

Chemical Context and Significance of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes constitute a fundamentally important class of heterocyclic compounds within the broader family of azole derivatives, characterized by their distinctive five-membered ring structure containing two adjacent nitrogen atoms and an aldehyde functional group at the 4-position. These compounds have emerged as crucial synthetic intermediates due to their exceptional versatility in forming diverse chemical bonds and their ability to participate in numerous synthetic transformations. The significance of pyrazole-4-carbaldehydes extends beyond their synthetic utility, as they demonstrate remarkable biological activities including antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral properties.

The Vilsmeier-Haack reaction represents one of the most established methods for synthesizing pyrazole-4-carbaldehydes, involving the treatment of appropriate phenylhydrazones with phosphorus oxychloride and dimethylformamide under controlled conditions. Alternative synthetic approaches include oxidation of corresponding alcohols and various miscellaneous methods, each offering specific advantages depending on the desired substitution pattern and reaction conditions. The aldehyde functional group in these compounds serves as a highly reactive electrophilic center, readily participating in condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, hydroxylamine, and various amines.

Research has demonstrated that pyrazole-4-carbaldehydes can undergo Friedel-Crafts type hydroxyalkylation reactions, leading to the formation of complex polycyclic structures with enhanced biological activities. The compounds exhibit remarkable selectivity in their biological targets, with studies showing that 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be converted to various pharmacologically active derivatives including pyrazolylacrylic acids and pyrazolylmethylenemalonic acids, some of which demonstrate anti-inflammatory activity comparable to established pharmaceuticals.

Table 1: Biological Activities of Pyrazole-4-carbaldehyde Derivatives

| Activity Type | Representative Compounds | Potency Range | Target Systems |

|---|---|---|---|

| Antimicrobial | 3-Aryl-1-phenyl derivatives | Moderate to High | Bacterial and Fungal |

| Anti-inflammatory | Pyrazolylacrylic acids | Comparable to phenylbutazone | Cyclooxygenase pathways |

| Antitubercular | Substituted pyrazole carbaldehydes | Variable | Mycobacterial systems |

| Antitumor | Schiff base derivatives | Moderate | Cancer cell lines |

| Antiviral | Fluorinated derivatives | High selectivity | Viral replication machinery |

Historical Development of Fluorinated Pyrazole Chemistry

The historical development of fluorinated pyrazole chemistry represents a fascinating evolution from classical heterocyclic synthesis to modern precision molecular design, marked by significant milestones in both synthetic methodology and biological applications. The incorporation of fluorine atoms into pyrazole structures emerged as a strategic approach to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties of these heterocyclic systems. Early investigations into fluorinated pyrazoles focused primarily on electrophilic fluorination methods, utilizing reagents such as Selectfluor and various N-fluoropyridinium salts under controlled reaction conditions.

Intramolecular cyclization reactions have played a pivotal role in the development of fluorinated pyrazole synthesis, with researchers modifying classical approaches such as the Knorr synthesis to accommodate fluorinated starting materials. The work of various research groups has demonstrated that intramolecular cyclizations offer wide-ranging conditions and variability for fluorinated pyrazole synthesis, incorporating diverse reaction mechanisms and catalyst systems. Notable developments include the use of gold catalysts for propargyl hydrazone cyclization with electrophilic fluorination, providing access to fluorinated pyrazoles under mild conditions, albeit with limitations related to catalyst cost and product selectivity.

Recent advances in fluorinated pyrazole chemistry have focused on developing more economical and efficient synthetic routes, with researchers exploring copper-based catalysts and mechanochemical grinding techniques as alternatives to expensive precious metal systems. The evolution of fluorinating reagents has been particularly significant, with studies comparing the effectiveness of Selectfluor, N-fluorosuccinimide, and substituted N-fluoropyridinium salts in various cyclization reactions. These developments have enabled researchers to access diverse fluorinated pyrazole structures with improved yields and selectivity profiles.

The therapeutic applications of fluorinated pyrazoles have expanded dramatically over recent decades, with compounds demonstrating significant activities as human bradykinin receptor antagonists, Toll-Like Receptor modulators, and inhibitors of various enzymatic systems. Modern research has revealed that fluorinated pyrazole derivatives exhibit enhanced potency and selectivity compared to their non-fluorinated analogs, with many compounds showing nanomolar-level activities against specific biological targets. The development of fluorinated pyrazole-based molecular hybrids has opened new avenues for drug discovery, particularly in the treatment of inflammatory diseases, neurological disorders, and metabolic conditions.

Nomenclature and Position in Heterocyclic Classification Systems

The nomenclature and classification of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde follows established heterocyclic chemistry principles, particularly the Hantzsch-Widman system, which provides systematic naming conventions for heterocyclic compounds. Within the broader classification of heterocyclic compounds, pyrazoles belong to the azole family, specifically characterized as five-membered rings containing two nitrogen atoms in adjacent positions. The Hantzsch-Widman nomenclature system employs specific prefixes to indicate the nature of heteroatoms and suffixes to denote ring size and saturation degree, with "aza" representing nitrogen atoms and appropriate numerical locants indicating their positions.

In the systematic classification hierarchy, heterocyclic compounds are organized based on ring size, degree of saturation, and the number and type of heteroatoms present. Five-membered rings with two heteroatoms, where at least one is nitrogen, are collectively termed azoles, with pyrazoles specifically denoting structures where both nitrogen atoms are adjacent. The International Union of Pure and Applied Chemistry nomenclature recommendations emphasize the importance of proper locant assignment, with the compound this compound demonstrating systematic numbering that prioritizes nitrogen atoms and functional group positions.

The classification system recognizes several important structural features that distinguish different pyrazole derivatives. The presence of substituents at specific positions fundamentally alters both the chemical and biological properties of these compounds. In fused heterocyclic systems, additional rules govern the selection of base components and the assignment of fusion nomenclature, with nitrogen-containing components generally receiving priority in naming conventions. The systematic approach ensures unambiguous identification of complex structures while maintaining consistency across different chemical databases and literature sources.

Table 2: Heterocyclic Classification Hierarchy for Pyrazole Derivatives

| Classification Level | Category | Specific Features | Examples |

|---|---|---|---|

| Ring Size | Five-membered | Pentagonal structure | Pyrazole, imidazole, thiazole |

| Heteroatom Number | Two heteroatoms | Adjacent nitrogen positioning | Pyrazole, imidazole |

| Saturation Level | Fully unsaturated | Aromatic character | Pyrazole core system |

| Substitution Pattern | 1,3,4-Trisubstituted | Specific locant assignments | Target compound |

| Functional Groups | Aldehyde-containing | Carbonyl at position 4 | Pyrazole-4-carbaldehydes |

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits sophisticated structural complexity arising from the integration of multiple aromatic systems with strategic functional group positioning. The compound possesses a planar pyrazole core structure with Carbon-Nitrogen distances of approximately 1.33 Angstroms, consistent with aromatic character and delocalized electron systems. X-ray crystallographic studies of related 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives have revealed that the aldehyde group maintains near-coplanarity with the pyrazole ring, with torsion angles approaching 179 degrees, indicating minimal steric hindrance and optimal orbital overlap.

The dihedral angle between the five-membered pyrazole ring and the six-membered phenyl substituents typically ranges from 10 to 15 degrees, suggesting slight molecular twisting that optimizes intramolecular interactions while maintaining overall structural integrity. The fluorine substitution at the para-position of one phenyl ring introduces unique electronic effects, including inductive electron withdrawal and enhanced hydrogen bonding capabilities through the fluorine lone pairs. This substitution pattern significantly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding characteristics.

The aldehyde functional group at the 4-position of the pyrazole ring serves as a crucial reactive center, exhibiting characteristic carbonyl stretching frequencies and participating in various chemical transformations. The planar arrangement of this functional group with respect to the heterocyclic core facilitates extended conjugation and enhances the compound's electrophilic reactivity. Molecular modeling studies indicate that the overall three-dimensional structure optimizes for both intramolecular stability and intermolecular recognition, particularly in biological systems where specific spatial arrangements are critical for activity.

Crystal structure analyses of similar compounds reveal the formation of supramolecular networks through Carbon-Hydrogen to Oxygen interactions, with the carbonyl oxygen atom accepting multiple hydrogen bonds. These intermolecular interactions contribute to the compound's solid-state properties and influence its dissolution and bioavailability characteristics. The presence of multiple aromatic systems enables π-π stacking interactions, with ring centroid distances typically measuring around 3.8 Angstroms in crystalline forms.

Table 3: Key Structural Parameters of this compound

| Structural Feature | Measurement | Significance |

|---|---|---|

| Molecular Formula | C16H11FN2O | Defines elemental composition |

| Molecular Weight | 266.27 g/mol | Determines physical properties |

| Pyrazole Ring Geometry | Planar, aromatic | Enables electron delocalization |

| C-N Bond Distances | ~1.33 Å | Indicates aromatic character |

| Dihedral Angles | 10-15° | Optimizes molecular conformation |

| Fluorine Position | Para to phenyl attachment | Modulates electronic properties |

| Aldehyde Orientation | Coplanar with pyrazole | Maximizes conjugation effects |

属性

IUPAC Name |

1-(4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTQMDRKRSBWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396676 | |

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-47-8 | |

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically follows a two-step sequence:

- Step 1: Formation of hydrazone intermediate by condensation of 1-(4-fluorophenyl) ethanone with phenylhydrazine.

- Step 2: Cyclization and formylation of the hydrazone using the Vilsmeier-Haack reagent (phosphorus oxychloride and N,N-dimethylformamide).

This method yields the pyrazole-4-carbaldehyde with good efficiency and purity.

Detailed Preparation Procedure

Formation of Hydrazone Intermediate

- Reagents: 1-(4-fluorophenyl) ethanone and phenylhydrazine.

- Conditions: Typically, these are refluxed or stirred in ethanol or another suitable solvent to form the corresponding hydrazone.

- Outcome: The hydrazone serves as the precursor for subsequent cyclization and formylation.

Vilsmeier-Haack Formylation

- Reagents: Phosphorus oxychloride (POCl3) and anhydrous N,N-dimethylformamide (DMF).

- Procedure:

- Anhydrous DMF is cooled to 0 °C under inert atmosphere.

- POCl3 is added dropwise to the cooled DMF, forming the Vilsmeier reagent.

- The hydrazone solution is added dropwise to this mixture.

- The reaction is allowed to warm to room temperature and then heated at 60–75 °C for 3–5 hours.

- After completion, the mixture is poured onto crushed ice and neutralized with dilute sodium hydroxide.

- The precipitated product is filtered, washed, and recrystallized (commonly from chloroform or ethanol).

- Yield: Typically around 70–77% yield depending on exact conditions and purification steps.

Representative Reaction Scheme

Additional Notes on Methodology

- The Vilsmeier-Haack reaction is the most widely reported and reliable method for introducing the formyl group at the 4-position of the pyrazole ring.

- The reaction temperature and duration are critical for optimal yields; typically, 60–75 °C for 3–5 hours is effective.

- The hydrazone precursor must be anhydrous and pure for best results.

- Neutralization after reaction completion is essential to precipitate the aldehyde product.

- Recrystallization solvents such as chloroform or ethanol are used to purify the final product.

- The method is versatile and can be adapted to various substituted pyrazoles by changing the aryl groups on the starting ketones or hydrazines.

Comparative Analysis of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Vilsmeier-Haack Formylation | Formylation of hydrazone intermediates using POCl3/DMF | High yield, straightforward, well-documented | Requires careful temperature control and anhydrous conditions |

| Oxidation of Corresponding Alcohols | Oxidation of pyrazole-4-methanol derivatives | Alternative route if alcohol precursor available | Less common, requires additional synthetic steps |

| Miscellaneous Methods | Includes formylation via trichlorotriazine or other reagents | Potential for novel derivatives | Less established, lower yields |

The Vilsmeier-Haack method remains the gold standard for preparing this compound due to its efficiency and reproducibility.

Research Findings and Characterization

- The synthesized compound has been characterized by IR, NMR spectroscopy, and elemental analysis confirming the aldehyde functionality and pyrazole structure.

- IR spectra typically show a characteristic aldehyde C=O stretch near 1660 cm⁻¹.

- NMR data confirm the substitution pattern on the pyrazole ring and aromatic groups.

- The compound has been used as a key intermediate in further functionalization and biological activity studies.

Summary Table: Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Materials | 1-(4-Fluorophenyl) ethanone, phenylhydrazine |

| Key Reagents | POCl3, N,N-dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to 70 °C |

| Reaction Time | 3–5 hours |

| Yield | 70–77% |

| Purification | Recrystallization from chloroform or ethanol |

| Characterization Techniques | IR, NMR, Elemental Analysis |

化学反应分析

1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable in drug discovery and development.

Case Study: Neurological Agents

Research has shown that derivatives of pyrazole compounds, including 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit neuroprotective properties. For instance, studies have demonstrated that these compounds can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential as a pesticide or herbicide. Its fluorinated structure contributes to enhanced biological activity against pests while minimizing environmental impact.

Case Study: Pesticidal Activity

In experimental settings, formulations containing this compound have shown promising results in controlling pest populations without adversely affecting non-target organisms. Studies indicate that the compound's efficacy can be attributed to its ability to disrupt the nervous systems of insects .

Material Science

The incorporation of this compound into polymers and coatings has been investigated to improve material properties such as durability and resistance to environmental stressors.

Data Table: Material Properties Enhancement

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| UV Resistance (%) | 60 | 85 |

| Water Absorption (%) | 10 | 5 |

This table illustrates the significant improvements in material properties when this compound is used as an additive in polymer formulations .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its structural characteristics allow researchers to accurately quantify related compounds in complex mixtures.

Case Study: Quantification Techniques

Utilizing high-performance liquid chromatography (HPLC), researchers have successfully employed this compound as a calibration standard to enhance the accuracy of measurements in various chemical analyses. The compound's stability and well-defined structure make it ideal for such applications .

作用机制

The mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the binding affinity of the compound to its target proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-fluorophenyl group (electron-withdrawing) at position 1 enhances electrophilicity at the formyl group compared to benzoyl or methoxyphenyl substituents .

- Steric effects : Bulky substituents (e.g., benzoyl) reduce reactivity in subsequent derivatization reactions .

Antioxidant Activity

- 1-Benzoyl-3-phenyl derivatives: Compounds 4c and 4e (with nitro and hydroxyl groups) showed near-standard antioxidant activity in DPPH assays, likely due to enhanced radical scavenging from -NO₂ and -OH groups .

- 1-(4-Fluorophenyl)-3-phenyl analog : Moderate antioxidant activity, suggesting the 4-fluorophenyl group alone is insufficient for significant radical quenching .

Antimicrobial Activity

- 1-(4-Bromo-2-fluorobenzyl)-3-(4-fluorophenyl) derivative : Exhibited broad-spectrum antibacterial activity (MIC: 1 mg/mL against S. aureus and E. coli) due to synergistic effects of bromine and fluorine .

- Benzothiazole-based analogs : Demonstrated superior antifungal activity compared to phenyl-substituted derivatives, attributed to the thiazole ring’s π-stacking ability .

Cytotoxicity

- The unsubstituted phenyl and fluorophenyl analogs showed lower cytotoxicity (IC₅₀ > 50 μM) in cancer cell lines, whereas nitro- or bromo-substituted derivatives displayed enhanced potency (IC₅₀: 10–20 μM) .

生物活性

1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in pharmaceuticals, agricultural chemistry, and material sciences. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 266.27 g/mol. The presence of the fluorine atom and the pyrazole ring contributes to its unique properties, making it a valuable scaffold in drug design.

Pharmaceutical Applications

This compound has shown promising results in various pharmacological studies:

- Anti-inflammatory Activity : A series of derivatives synthesized from this compound exhibited significant anti-inflammatory effects. For instance, compounds derived from this compound demonstrated inhibitory activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some derivatives achieving up to 85% inhibition at specific concentrations compared to standard drugs like diclofenac sodium .

- Neurological Disorders : The compound's ability to interact with specific receptors in the brain suggests potential applications in treating neurological disorders. Its derivatives have been explored for their efficacy against conditions such as anxiety and depression .

Agricultural Chemistry

The compound is also being investigated for its role in agricultural applications:

- Pesticidal Properties : Research indicates that this pyrazole derivative can be formulated into agrochemicals, potentially serving as effective pesticides or herbicides. These formulations aim to improve crop yields while minimizing environmental impact .

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to modulate inflammatory pathways and interact with neurotransmitter systems. The presence of the fluorine atom enhances lipophilicity, facilitating better receptor binding and bioavailability.

常见问题

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield? A: The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and aldehydes. For example, ultrasound-assisted methods can enhance reaction efficiency by reducing reaction time and improving regioselectivity compared to conventional thermal approaches . Critical parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases like piperidine. Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Structural Characterization

Q: How do crystallographic studies resolve ambiguities in the molecular conformation of this compound, particularly regarding dihedral angles between aromatic rings? A: Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the fluorophenyl and phenyl rings, which range from 7.14° to 56.26° in analogous chalcone derivatives . For this compound, SHELX software (e.g., SHELXL for refinement) is critical for modeling torsional angles and hydrogen bonding patterns. Discrepancies between computational (DFT) and experimental angles may arise from crystal packing forces, requiring iterative refinement .

Methodological Challenges in Spectral Analysis

Q: What spectroscopic techniques are most reliable for distinguishing positional isomers or byproducts in the synthesis of this compound? A: High-resolution NMR (¹H/¹³C, COSY, HSQC) is essential for confirming regiochemistry, particularly to differentiate between 1H-pyrazole isomers. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm. Mass spectrometry (ESI-TOF) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) further validate purity. Conflicting data, such as unexpected NOE correlations, may indicate rotational isomers or stacking interactions, necessitating SC-XRD validation .

Data Contradiction in Computational Modeling

Q: How can researchers reconcile discrepancies between theoretical (DFT) and experimental (SC-XRD) bond lengths or angles? A: Discrepancies often arise from approximations in DFT models (e.g., gas-phase vs. solid-state interactions). Hirshfeld surface analysis can quantify intermolecular forces (e.g., C–H···O, π-π stacking) that distort geometries in the crystal lattice. For example, close contacts (<3.0 Å) between fluorine and adjacent aromatic hydrogens may reduce dihedral angles experimentally compared to gas-phase calculations .

Advanced Purification Strategies

Q: What chromatographic techniques are optimal for isolating this compound from complex reaction mixtures? A: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar byproducts. For less polar impurities, flash chromatography with ethyl acetate/hexane (3:7) is preferred. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, as evidenced by sharp melting points (e.g., 160–165°C in related pyrazole-carbaldehydes) .

Stability and Degradation Profiling

Q: Under what conditions does this compound undergo degradation, and how can stability be monitored? A: The compound is sensitive to prolonged UV exposure and moisture. Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation products like oxidized aldehydes or hydrolyzed intermediates. Storage in amber vials under inert gas (N₂) at –20°C is recommended. LC-MS/MS can identify degradation pathways by tracking mass shifts (e.g., +16 Da for oxidation) .

Intermolecular Interactions in Crystal Packing

Q: What non-covalent interactions dominate the crystal packing of this compound, and how do they influence material properties? A: SC-XRD studies of analogous pyrazoles show dominant C–H···O hydrogen bonds (2.5–2.8 Å) and edge-to-face π-π interactions (3.6–4.0 Å). These interactions enhance thermal stability (TGA decomposition >200°C) and solubility profiles. Hirshfeld surface analysis quantifies contributions from van der Waals contacts (e.g., F···H interactions at 15–20% surface area) .

Biological Activity Prediction

Q: How can computational models predict the bioactivity of derivatives of this compound? A: Molecular docking (AutoDock Vina) and QSAR studies correlate substituent effects (e.g., electron-withdrawing –F groups) with binding affinities to targets like cyclooxygenase-2 (COX-2). For example, fluorophenyl moieties enhance hydrophobic interactions in enzyme pockets, as seen in anti-inflammatory pyrazole derivatives .

Advanced Synthetic Modifications

Q: What strategies enable selective functionalization of the pyrazole core to generate novel derivatives? A: Palladium-catalyzed cross-coupling (Suzuki, Heck) allows C-3 or C-5 modifications. For example, introducing electron-deficient aryl groups at C-3 via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) can modulate electronic properties. Microwave-assisted synthesis reduces side reactions in such modifications .

Addressing Contradictory Bioactivity Reports

Q: How can researchers resolve conflicting reports on the biological efficacy of structurally similar pyrazole-carbaldehydes? A: Variability may stem from differences in assay conditions (e.g., cell lines, IC₅₀ protocols). Standardized in vitro assays (MTT for cytotoxicity) and metabolic stability studies (microsomal incubation) are critical. For example, conflicting antioxidant activity data may arise from DPPH vs. ABTS assay protocols, requiring cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。